molecular formula C18H18F2N2O4S B2522714 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine CAS No. 1903037-96-6

2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine

Cat. No.: B2522714
CAS No.: 1903037-96-6
M. Wt: 396.41
InChI Key: CBZBAFGCLDSGMD-UHFFFAOYSA-N
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Description

2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine is a complex organic compound that features a pyrrolidine ring, a benzoyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine typically involves multiple steps. One common method involves the initial formation of the pyrrolidine ring, followed by the introduction of the benzoyl group and the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline
  • 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}benzene

Uniqueness

What sets 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-6-methylpyridine apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for applications that require precise molecular interactions.

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c1-12-5-4-8-16(21-12)26-13-9-10-22(11-13)17(23)14-6-2-3-7-15(14)27(24,25)18(19)20/h2-8,13,18H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZBAFGCLDSGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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